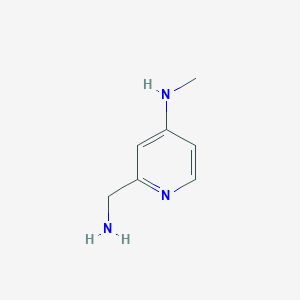
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide is a useful research compound. Its molecular formula is C18H19BrN2S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic Properties
- A study focused on synthesizing substances with analgesic properties in a series of hydrobromides similar to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide. They found that modifications in the thiazole ring structure can influence analgesic activity (Demchenko et al., 2018).
Tautomerism in Crystal Structure
- Research on compounds closely related to this compound explored tautomerism in their crystal structures, utilizing density functional theory calculations and NMR spectroscopy (Li et al., 2014).
Potential Anticancer Agent
- A novel synthesis, including X-ray analysis and computational studies, was conducted on a similar compound, highlighting its potential as an anticancer agent. The study included spectral analysis and X-ray crystallography (Mabkhot et al., 2019).
Antimicrobial Activities
- Another study synthesized derivatives of compounds akin to this compound and evaluated their significant antimicrobial activities, demonstrating the correlation between compound hydrophobicity and antimicrobial efficacy (Al-Mousawi et al., 2016).
Diuretic and Choleretic Properties
- An investigation into a group of diuretics closely related to the compound examined their structural specificity and physico-chemical parameters, offering insights into their potential therapeutic applications (Satzinger, 1977).
Fluorescent Chemosensors
- Research on novel thiazolone-based zinc complexes, similar in structure to this compound, highlighted their application as fluorescent chemosensors, useful in environmental monitoring (Lin et al., 2016).
Hydrogen Generation and CO2 Functionalization
- A study utilized a catalyst structurally similar to the compound for rapid hydrogen release and hydrosilylation of carbon dioxide, indicating potential applications in energy and environmental science (Sattler & Parkin, 2012).
Propiedades
IUPAC Name |
3-ethyl-N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-10-5-4-6-11-15)13-21-18(20)19-16-12-8-7-9-14(16)2;/h4-13H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGJUQCXHNBZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2C)C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)


![3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2375541.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)
![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)
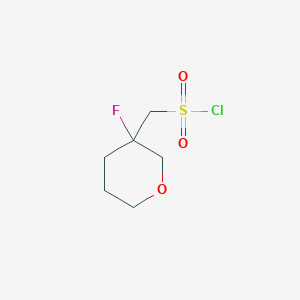
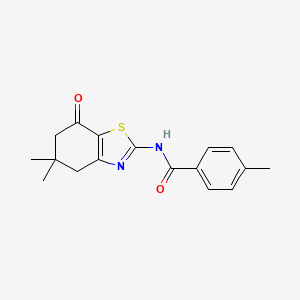
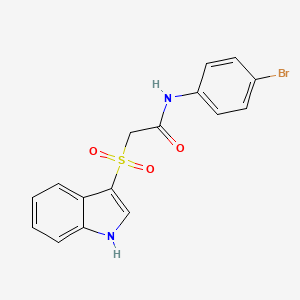
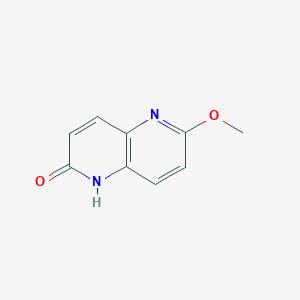


![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)
